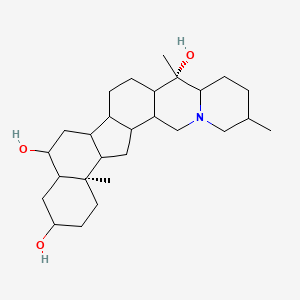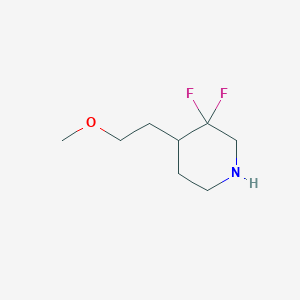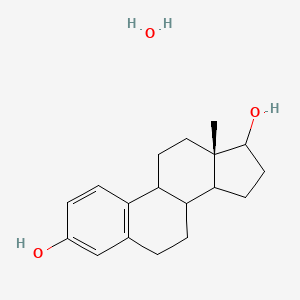
Estrasorb; beta-Estradiol hemihydrate; beta-Estradiol semihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estradiol is the most potent form of naturally occurring estrogens and plays a crucial role in the development and maintenance of the female reproductive system and secondary sexual characteristics . Estrasorb is primarily used for hormone replacement therapy in postmenopausal women to alleviate symptoms such as hot flashes and vaginal dryness .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Estradiol hemihydrate involves the reduction of estrone, a naturally occurring estrogen, using sodium borohydride in an alcohol solvent. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of beta-Estradiol hemihydrate involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Beta-Estradiol hemihydrate undergoes various chemical reactions, including:
Oxidation: Conversion to estrone using oxidizing agents such as chromium trioxide.
Reduction: Reduction of estrone to beta-Estradiol using sodium borohydride.
Substitution: Formation of estradiol esters through esterification reactions with acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Esterification: Acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Estrone.
Reduction: Beta-Estradiol.
Esterification: Estradiol esters such as estradiol valerate.
科学的研究の応用
Beta-Estradiol hemihydrate has numerous scientific research applications:
Chemistry: Used as a reference compound in the study of estrogenic activity and synthesis of estrogen derivatives.
Biology: Investigated for its role in cellular processes and gene regulation in estrogen-responsive tissues.
Industry: Utilized in the formulation of topical and transdermal hormone replacement therapies.
作用機序
Beta-Estradiol hemihydrate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues such as the uterus, breasts, and brain. Upon binding, the estrogen-receptor complex translocates to the nucleus, where it regulates the transcription of specific genes involved in cell growth, differentiation, and reproductive functions . This regulation leads to the production of proteins that mediate the physiological effects of estrogen .
類似化合物との比較
Similar Compounds
Estrone: A less potent estrogen that can be converted to beta-Estradiol.
Estriol: A weaker estrogen primarily produced during pregnancy.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
Beta-Estradiol hemihydrate is unique due to its high potency and bioavailability compared to other estrogens. It is the most effective form of estrogen for hormone replacement therapy, providing significant relief from menopausal symptoms with fewer side effects .
特性
分子式 |
C18H26O3 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate |
InChI |
InChI=1S/C18H24O2.H2O/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t14?,15?,16?,17?,18-;/m0./s1 |
InChIキー |
QJNCGXGNKJUDEM-KFUPFCNESA-N |
異性体SMILES |
C[C@]12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine](/img/structure/B14783321.png)
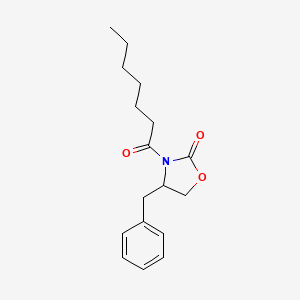
![Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate](/img/structure/B14783352.png)
![(R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14783360.png)
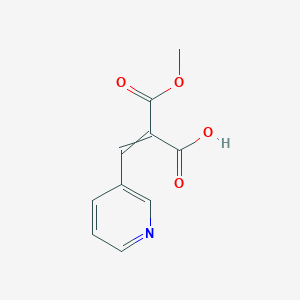
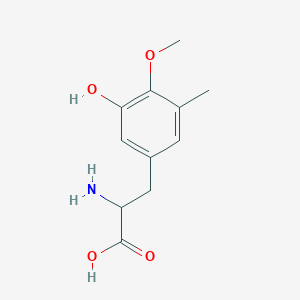
![1-[(2E)-3-chloroprop-2-en-1-yl]-1,4-dihydroquinazolin-4-one](/img/structure/B14783380.png)

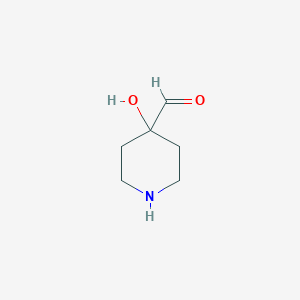
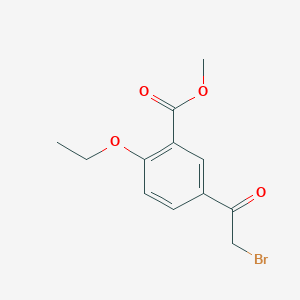
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)
